methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with multiple methyl groups, a 5-methyl-1,2-oxazole-3-amido moiety, and a methyl ester hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.ClH/c1-9-7-11(20-25-9)14(22)19-15-12(16(23)24-6)10-8-17(2,3)21-18(4,5)13(10)26-15;/h7,21H,8H2,1-6H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRAIOZHJJKNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-c]pyridine structure, followed by the introduction of the isoxazole and carboxamide groups. Key steps include:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isoxazole group: This step often involves the use of nitrile oxides in a [2+3] cycloaddition reaction.
Amidation reaction: The carboxamide group is introduced through an amidation reaction, typically using amine and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- Molecular Formula : C₁₅H₂₂N₂O₄S (vs. C₂₀H₂₆ClN₃O₄S for the target compound) .
- Functional Groups : Boc-protected amine and ethyl ester (vs. methyl ester hydrochloride and oxazole amide).
- The hydrochloride salt in the target compound increases polarity and aqueous solubility compared to the neutral ethyl ester analog.
Heterocyclic Analog: Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate
- Molecular Formula : C₂₇H₂₄N₄O₃ (MW: 452.5 g/mol) .
- Functional Groups : Hydroxyphenyl, triazolo-pyrimidine core, and ethyl ester.
- Key Differences: The triazolo-pyrimidine core (vs. The hydroxyl group in this analog enables stronger hydrogen bonding compared to the methyl-dominated substituents in the target compound.
Physicochemical Properties Comparison
Research Implications and Limitations
- Crystallography and Structural Analysis : Tools like SHELX and ORTEP-3 (used in crystallography for similar compounds) could elucidate the target compound’s hydrogen-bonding patterns and crystal packing .
- Synthesis Challenges : The methyl and oxazole substituents may complicate synthetic routes compared to simpler analogs like the ethyl ester derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
